3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with comparable biological activities, such as:
- 2,3-Dihydro-1,4-benzodioxane derivatives
- 1,2,4-Triazole derivatives
- Thiadiazole derivatives
Uniqueness
What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of these heterocyclic structures, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C19H16N4O3S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
ZFBVBLNJIQZTBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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